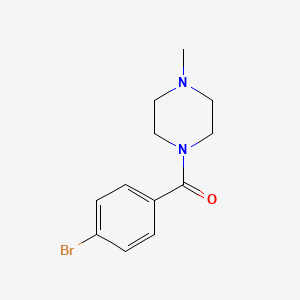

1-(4-Bromobenzoyl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOKTDFRPPBDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403569 | |

| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349395-87-5 | |

| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(4-Bromobenzoyl)-4-methylpiperazine, a valuable building block in medicinal chemistry and drug discovery. This document details the underlying chemical principles, provides a robust experimental protocol, summarizes key quantitative data, and visually represents the synthetic workflow.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a 4-bromobenzoyl group provides a handle for further chemical modifications, such as cross-coupling reactions, making this compound a versatile intermediate in the synthesis of complex molecular architectures for drug development.

Core Synthesis Pathway: Acylation of 1-Methylpiperazine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 1-methylpiperazine and 4-bromobenzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride.[1][2] A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C12H15BrN2O | |

| Molecular Weight | 283.17 g/mol | |

| Purity | ≥98% | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Detailed Experimental Protocol

This protocol is based on established procedures for the acylation of secondary amines with acyl chlorides.[3][4][5]

Materials:

-

1-Methylpiperazine

-

4-Bromobenzoyl Chloride

-

Triethylamine (Et3N) or an aqueous solution of a base like sodium hydroxide.[6]

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO3) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Addition of Base: To the stirred solution, add triethylamine (1.1-1.2 equivalents).

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[4]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure this compound.[3][7]

-

Characterization Data (Representative):

While a specific peer-reviewed article detailing the complete characterization of this exact molecule was not identified in the search, similar compounds show characteristic spectral data. For a related compound, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, the following characterization was reported:

-

IR (KBr, cm⁻¹): 3029, 2935, 1636, 688.[8]

-

¹H-NMR (DMSO, 400 MHz): Signals corresponding to the piperazine and benzoyl protons would be expected. For the related compound, peaks were observed at δ 2.90 (br s, 2H, –CH₂–), 3.47 (br s, 2H, –CH₂–), 4.01 (br s, 2H, –CH₂–), 4.31 (br s, 2H, –CH₂–), 5.10 (s, 1H, –CH), 7.28–7.30 (m, 4H, 4-BrPh), and other aromatic protons.[8]

Researchers should perform standard characterization techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Bromobenzoyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound belonging to the diverse class of piperazine derivatives. This technical guide provides a comprehensive overview of its core physicochemical properties, crucial for its application in research, particularly in the fields of medicinal chemistry and drug development. While experimental data for certain properties of this specific molecule remain to be published, this document compiles available information and outlines standardized experimental protocols for their determination. The broader biological context of piperazine-containing compounds is also discussed to provide insight into potential areas of investigation for this molecule.

Chemical Identity and Core Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 349395-87-5.[1] It has a molecular formula of C12H15BrN2O and a molecular weight of approximately 283.17 g/mol .[1] At room temperature, it exists as a solid.[1] For optimal stability, it should be stored in a dry, sealed container at 2-8°C.[1]

| Property | Value | Source(s) |

| CAS Number | 349395-87-5 | [1] |

| Molecular Formula | C12H15BrN2O | [1] |

| Molecular Weight | 283.17 g/mol | [1] |

| IUPAC Name | (4-bromophenyl)(4-methylpiperazin-1-yl)methanone | N/A |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C (Sealed and Dry) | [1] |

Physicochemical Data

| Property | Experimental Value | Predicted Value | Notes |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | 325.3±27.0 °C | Predicted for the related compound 1-(4-Bromobenzyl)-4-methylpiperazine. |

| Aqueous Solubility | Not available | Not available | |

| pKa | Not available | Not available | |

| logP | Not available | 2.5 | Predicted for the related compound 1-(4-bromophenyl)-4-methylpiperazine.[2] |

Biological Context and Potential Significance

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry.[3] These activities include, but are not limited to, antifungal, antibacterial, antimalarial, and antipsychotic properties.[3]

Derivatives of 1-benzoyl-4-phenylpiperazine have been investigated for their potential as anticancer agents.[3] For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines, including those from liver, breast, and colon cancers.[4] The mechanism of action for similar compounds is generally attributed to their interaction with biological targets such as enzymes and receptors.[5] The bromobenzoyl group may participate in interactions, while the piperazine ring can influence the compound's overall activity.[5]

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active piperazines suggests its potential as a subject for further investigation in drug discovery programs.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Synthesis and Characterization

A general method for the synthesis of similar compounds, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, involves the reaction of 4-bromobenzoic acid with 1-phenylpiperazine in the presence of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[3]

Caption: Synthetic workflow for a related benzoylpiperazine derivative.

Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

For a liquid, the boiling point can be determined using the Thiele tube method.

-

Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in water.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

References

- 1. This compound | 349395-87-5 [sigmaaldrich.com]

- 2. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-(4-Bromobenzoyl)-4-methylpiperidine|CAS 329713-82-8 [benchchem.com]

An In-depth Technical Guide to 1-(4-Bromobenzoyl)-4-methylpiperazine (CAS 349395-87-5)

A Note to the Researcher: Extensive investigation for 1-(4-Bromobenzoyl)-4-methylpiperazine (CAS 349395-87-5) reveals a significant scarcity of published scientific literature detailing its specific biological activity, mechanism of action, or established experimental protocols. The information available is primarily limited to chemical supplier data, which provides basic physicochemical properties. This document, therefore, serves as a foundational guide, compiling the available data and providing generalized experimental frameworks that researchers and drug development professionals can adapt to study this compound and similar novel chemical entities.

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a piperazine ring N-acylated with a 4-bromobenzoyl group and N-methylated at the opposite nitrogen. This structure suggests its potential as a scaffold in medicinal chemistry, as piperazine and its derivatives are common in a wide range of biologically active compounds.

| Property | Value | Source |

| CAS Number | 349395-87-5 | N/A |

| Molecular Formula | C₁₂H₁₅BrN₂O | N/A |

| Molecular Weight | 283.17 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |

| Storage | Store in a cool, dry place, away from light | N/A |

Potential Areas of Investigation

Given the structural motifs present in this compound, several avenues of pharmacological investigation are plausible. The piperazine core is a well-known pharmacophore with a broad range of activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many piperazine-containing compounds exhibit effects on the CNS, acting as antipsychotics, antidepressants, or anxiolytics.

-

Anticancer Activity: The piperazine scaffold is present in numerous anticancer agents.

-

Antimicrobial Activity: Derivatives of piperazine have been explored for their antibacterial and antifungal properties.

The 4-bromobenzoyl moiety provides a handle for potential covalent interactions or specific binding within protein targets. The methyl group on the piperazine can influence the compound's basicity, lipophilicity, and overall pharmacokinetic profile.

Experimental Protocols: A Generalized Framework

The following are generalized experimental protocols that can be adapted for the initial screening and characterization of this compound.

General Synthesis Protocol

A plausible synthetic route for this compound involves the acylation of 1-methylpiperazine with 4-bromobenzoyl chloride.

Materials:

-

1-Methylpiperazine

-

4-Bromobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Technical Guide: (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a brominated phenyl ring linked to a methylpiperazine moiety via a ketone bridge. The presence of the piperazine ring, a common pharmacophore, and the bromo-phenyl group suggests its potential utility in medicinal chemistry and drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to antipsychotic, antidepressant, and antimicrobial effects. This technical guide provides a comprehensive overview of the compound's structure, synthesis, and characterization, based on available data for the compound and its close structural analogs.

Chemical Structure and Properties

The chemical structure of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone consists of a 4-bromobenzoyl group attached to the nitrogen atom of 1-methylpiperazine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone | N/A |

| CAS Number | 349395-87-5 | [1] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |

| Molecular Weight | 283.17 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and DCM (predicted) | N/A |

Synthesis

The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone can be achieved via a nucleophilic acyl substitution reaction. A plausible and efficient method involves the reaction of 4-bromobenzoyl chloride with 1-methylpiperazine in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Pathway

Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, (4-(4-hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and a suitable base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. If DMF is used, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Characterization

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ 7.60 | d | 2H, Aromatic (protons ortho to C=O) |

| ~ 7.40 | d | 2H, Aromatic (protons ortho to Br) |

| ~ 3.70 | t | 4H, Piperazine (-CH₂-N-CO-) |

| ~ 2.45 | t | 4H, Piperazine (-CH₂-N-CH₃) |

| ~ 2.30 | s | 3H, Methyl (-CH₃) |

Solvent: CDCl₃

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| ~ 170 | C=O (Amide carbonyl) |

| ~ 135 | Aromatic C-Br |

| ~ 132 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 125 | Aromatic C-CO |

| ~ 55 | Piperazine (-CH₂-N-CH₃) |

| ~ 46 | Piperazine (-CH₂-N-CO-) |

| ~ 42 | Methyl (-CH₃) |

Solvent: CDCl₃

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Values |

| IR (cm⁻¹) | ~ 1640 (C=O, amide), ~ 2950-2800 (C-H, aliphatic), ~ 1590 (C=C, aromatic) |

| MS (m/z) | [M+H]⁺ = 283.05 (for C₁₂H₁₆BrN₂O⁺) |

Potential Biological Activity and Applications

Specific biological activity data for (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is not extensively documented in publicly available literature. However, the piperazine moiety is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications.[3] Derivatives of piperazine have been investigated for their potential as anticancer, anti-inflammatory, antipsychotic, and antimicrobial agents.[3]

The presence of the 4-bromophenyl group can influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability, which are critical factors in drug design. Structure-activity relationship (SAR) studies of related piperazine-containing compounds could provide insights into the potential biological targets of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

Conclusion

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest for medicinal chemistry due to its structural motifs. This guide has provided a comprehensive overview of its structure, a plausible synthetic route with a detailed experimental protocol based on analogous reactions, and predicted characterization data. While specific biological data for this compound is limited, the known activities of related piperazine derivatives suggest that it warrants further investigation for its potential therapeutic applications. The provided experimental workflow offers a roadmap for its synthesis, purification, and subsequent biological evaluation.

References

An In-depth Technical Guide on the Biological Activity of 1-(4-Bromobenzoyl)-4-methylpiperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a synthetic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1] While comprehensive studies on the intrinsic biological activity of this compound itself are limited, with its primary role being a versatile synthetic intermediate, its derivatives have demonstrated notable biological activities, particularly in the realm of oncology.[2] This technical guide provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of a key derivative, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, as a representative of this chemical class.

Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

The synthesis of 1-(4-bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt and its analogs is achieved through a multi-step process. The general synthetic route involves the initial preparation of a key intermediate, 1-(4-chlorobenzhydryl)piperazine, followed by its reaction with various benzoyl chlorides.[3][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine (Intermediate)

-

Dissolve 4-chlorobenzophenone in a mixture of methanol and tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) to the solution at 0 °C and stir for 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with water and extract the product with diethyl ether.

-

Wash the organic phase sequentially with 1 N HCl, saturated sodium bicarbonate (NaHCO₃), and water.[3]

-

The resulting 4-chlorobenzhydryl chloride is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to yield 1-(4-chlorobenzhydryl)piperazine.[5]

Step 2: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salts (Final Products)

-

Dissolve 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool to 0–5 °C in an ice bath.

-

Add triethylamine to the cooled solution and stir for 10 minutes.

-

Add the desired benzoyl chloride (e.g., 4-bromobenzoyl chloride) to the reaction mixture.

-

Stir the mixture for 5–6 hours at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.[5]

The following diagram illustrates the general workflow for the synthesis of these derivatives.

Anticancer Activity

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-bromo substituted compound, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The results indicate significant cell growth inhibitory activity in the micromolar range.[3][4]

Quantitative Data: Cytotoxicity (GI₅₀ in µM)

The following table summarizes the 50% growth inhibition (GI₅₀) values for 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (referred to as Compound 5d in the source literature) and a related analog against various cancer cell lines.[3]

| Compound | Cancer Cell Line | Liver (HUH7) | Liver (FOCUS) | Liver (MAHLAVU) | Liver (HEP3B) | Liver (HEPG2) | Breast (MCF7) | Breast (BT20) | Breast (T47D) | Breast (CAMA-1) | Colon (HCT-116) | Gastric (KATO-3) | Endometrial (MFE-296) |

| 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl | GI₅₀ (µM) | 1.83 | 1.51 | 1.82 | 1.63 | 1.95 | 1.54 | 1.48 | 1.84 | 1.76 | 1.65 | 1.93 | 1.87 |

| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl | GI₅₀ (µM) | 1.45 | 1.23 | 1.56 | 1.34 | 1.67 | 1.28 | 1.19 | 1.57 | 1.49 | 1.37 | 1.65 | 1.59 |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[3][4]

-

Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 2.5 µM to 40 µM) and incubate for 72 hours. A positive control, such as Camptothecin, is used for comparison.

-

Cell Fixation: Discard the supernatant and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Staining: Wash the plates with distilled water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound SRB by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.

The diagram below outlines the workflow for the SRB cytotoxicity assay.

Potential Mechanism of Action

While the precise signaling pathways affected by 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine have not been fully elucidated, the broader class of piperazine derivatives is known to exert its anticancer effects through various mechanisms. These include the inhibition of microtubule synthesis, cell cycle arrest, and, most notably, the induction of apoptosis (programmed cell death).[3] Some piperazine derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1]

The following diagram illustrates a generalized signaling pathway for apoptosis that may be relevant to the mechanism of action of piperazine derivatives.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While its own biological activity profile is not extensively documented, its derivatives, such as 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, demonstrate potent cytotoxic activity against a range of cancer cell lines. The well-defined synthetic routes and the significant in vitro efficacy of these compounds highlight the potential of this chemical class for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds to advance their development as clinical candidates.

References

Uncharted Territory: The Mechanism of Action of 1-(4-Bromobenzoyl)-4-methylpiperazine

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(4-Bromobenzoyl)-4-methylpiperazine. This compound, while available as a chemical intermediate, has not been the subject of extensive pharmacological investigation. Consequently, there is a scarcity of published studies detailing its receptor binding profile, downstream signaling effects, and overall biological activity.[1] This guide will synthesize the available information on structurally related compounds to provide a theoretical framework for its potential mechanism of action and to guide future research.

While direct evidence is lacking for this compound, the pharmacological activities of other piperazine derivatives offer valuable insights into its potential biological targets. The piperazine ring is a well-established pharmacophore present in numerous biologically active compounds with diverse therapeutic applications, including antifungal, antibacterial, antimalarial, and antipsychotic agents.

Potential Pharmacological Profile: Inferences from Related Compounds

The structure of this compound, featuring a bromobenzoyl group and a methylpiperazine moiety, suggests several avenues for potential biological interactions.

Enzyme Inhibition: The bromobenzoyl group may facilitate covalent interactions with nucleophilic sites on proteins, potentially leading to the modulation of enzyme activity.[2] For instance, a related compound, 1-(4-Bromobenzoyl)-4-methylpiperidine, has been investigated for its inhibitory effects on enzymes such as human carbonic anhydrases.[2]

Receptor Modulation: Piperazine derivatives are known to interact with a variety of neurotransmitter receptors. Depending on the substituents, these compounds can act as agonists, antagonists, or modulators of receptors for dopamine, serotonin, and adrenergic systems. For example, certain diaryl piperazine derivatives have been identified as potent and selective dopamine D4 receptor antagonists. Other piperazine-containing compounds have shown affinity for α1-adrenoceptors, 5-HT1A receptors, and D2 receptors.

Anticancer and Antimicrobial Activity: Various N-substituted benzoylpiperazine derivatives have demonstrated cytotoxic effects against cancer cell lines.[3] Additionally, some piperazine compounds have exhibited antimicrobial properties.[3] The specific substitution pattern on the benzoyl and piperazine rings plays a crucial role in determining the potency and selectivity of these activities.

Future Directions

The lack of specific data on the mechanism of action of this compound highlights a clear opportunity for further research. Future studies should focus on:

-

Receptor Binding Assays: A comprehensive screening against a panel of common central nervous system (CNS) and other relevant receptors would be the first step in identifying its primary biological targets.

-

Enzyme Inhibition Assays: Evaluating its inhibitory potential against a range of enzymes, particularly those implicated in disease pathways, could reveal novel therapeutic applications.

-

In vitro Functional Assays: Following the identification of binding targets, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

-

In vivo Studies: Should in vitro studies yield promising results, in vivo experiments in relevant animal models would be essential to understand its pharmacokinetic and pharmacodynamic properties and to assess its potential therapeutic efficacy.

Synthesis of Related Piperazine Derivatives

The synthesis of 1-(4-substitutedbenzoyl)-4-arylpiperazine derivatives often involves the reaction of a substituted benzoic acid with an appropriate arylpiperazine in the presence of a coupling agent.

Example Synthetic Protocol: Synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine

A common method for the synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine involves the following steps:

-

Activation of Carboxylic Acid: 4-bromobenzoic acid is activated using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).[4]

-

Amide Bond Formation: 1-phenylpiperazine is then added to the reaction mixture.[4]

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.[4]

Below is a generalized workflow for the synthesis of such compounds.

Caption: General workflow for the synthesis of 1-(4-bromobenzoyl)-4-arylpiperazines.

References

- 1. This compound | 349395-87-5 | Benchchem [benchchem.com]

- 2. 1-(4-Bromobenzoyl)-4-methylpiperidine|CAS 329713-82-8 [benchchem.com]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

- 4. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 1-(4-Bromobenzoyl)-4-methylpiperazine is limited in publicly available scientific literature. This technical guide consolidates information on structurally related compounds to infer potential therapeutic applications and mechanisms of action. The data presented is primarily derived from studies on piperazine-containing analogues and should be considered as a basis for future research on this compound.

Introduction

This compound is a synthetic compound featuring a piperazine core, a well-established pharmacophore in medicinal chemistry.[1] The piperazine scaffold is present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, antibacterial, antimalarial, and antipsychotic properties.[1][2] The presence of the 4-bromobenzoyl group suggests the potential for targeted interactions with biological macromolecules, making it a molecule of interest for drug discovery and development. This guide explores the potential therapeutic targets of this compound, drawing insights from the biological evaluation of its close analogues.

Potential Therapeutic Area: Oncology

The most promising therapeutic application for structures related to this compound appears to be in the field of oncology. Studies on N-benzoyl derivatives of benzhydrylpiperazines, which share the bromobenzoyl moiety, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1][3]

Cytotoxicity of a Structurally Related Analog

A key study investigated the cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Among these, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride showed significant growth inhibitory activity against various cancer cell lines.[1][4] While this compound has an additional 4-chlorobenzhydryl group compared to this compound, the data provides a strong rationale for investigating the anticancer potential of the core structure.

Table 1: Growth Inhibitory (GI₅₀) Data for 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride

| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM) |

| HUH7 | Liver | < 2.5 |

| HCT116 | Colon | < 2.5 |

| MCF7 | Breast | < 2.5 |

| FOCUS | Liver | 2.5 - 5 |

| MAHLAVU | Liver | 2.5 - 5 |

| HEPG2 | Liver | > 40 |

| HEP3B | Liver | 5 - 10 |

| BT20 | Breast | 2.5 - 5 |

| T47D | Breast | 2.5 - 5 |

| CAMA-1 | Breast | 5 - 10 |

| KATO-3 | Gastric | 2.5 - 5 |

| MFE-296 | Endometrium | 2.5 - 5 |

Data extracted from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[3][4]

Proposed Mechanisms of Action in Oncology

Based on the broader class of piperazine derivatives, several mechanisms of action for their anticancer effects have been proposed. These represent potential avenues of investigation for this compound.

-

Topoisomerase II Inhibition: Some piperazine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1]

-

Induction of Apoptosis: Piperazine-containing compounds have been reported to induce programmed cell death (apoptosis) in cancer cells.[1]

-

Enzyme Inhibition: The piperazine scaffold is a feature in various enzyme inhibitors, including those targeting matrix metalloproteinases (MMPs) and carbonic anhydrases, which can be involved in tumor progression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of the structurally related analog, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride.

Synthesis of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride[1]

-

Preparation of 1-(4-chlorobenzhydryl)piperazine:

-

Dissolve 4-chlorobenzophenone in a mixture of methanol and THF and cool to 0 °C.

-

Add NaBH₄ to the solution at 0 °C and stir for 10 minutes.

-

Continue stirring at room temperature for 2 hours.

-

Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and water.

-

Treat the resulting benzhydrol with thionyl chloride to yield 4-chlorobenzhydryl chloride.

-

React the 4-chlorobenzhydryl chloride with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C to obtain 1-(4-chlorobenzhydryl)piperazine.

-

-

Synthesis of the Final Compound:

-

Dissolve 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane and cool to 0-5 °C.

-

Add triethylamine to the cold reaction mixture and stir for 10 minutes.

-

Add 4-bromobenzoyl chloride to the mixture.

-

Stir the reaction mixture for 5-6 hours at room temperature, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Purify the product by column chromatography using hexane:ethyl acetate (8:2) as the eluent.

-

Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt.

-

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)[3][4]

-

Cell Plating: Plate cancer cells in 96-well plates at the appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2.5, 5, 10, 20, 40 µM) and incubate for 72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid at 4 °C for 1 hour.

-

Staining: Wash the plates with distilled water and stain with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for a cytotoxic analog.

Proposed Anticancer Mechanism

Caption: Potential anticancer mechanisms of action.

Future Directions

The data from structurally related compounds strongly suggests that this compound warrants further investigation as a potential anticancer agent. Future research should focus on:

-

In vitro screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

-

Enzyme inhibition assays: Screening against a panel of relevant enzymes, such as topoisomerases and kinases.

-

In vivo studies: Assessing the efficacy and safety of the compound in preclinical animal models of cancer.

By undertaking these studies, the therapeutic potential of this compound can be more definitively elucidated.

References

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | MDPI [mdpi.com]

- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Bromobenzoyl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromobenzoyl)-4-methylpiperazine, a molecule of interest in medicinal chemistry and drug development. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₅BrN₂O

-

Molecular Weight: 283.17 g/mol

-

CAS Number: 349395-87-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 2H | Aromatic CH (ortho to C=O) |

| ~ 7.35 | d | 2H | Aromatic CH (ortho to Br) |

| ~ 3.75 | t | 2H | Piperazine CH₂ (adjacent to C=O) |

| ~ 3.45 | t | 2H | Piperazine CH₂ (adjacent to C=O) |

| ~ 2.50 | t | 4H | Piperazine CH₂ (adjacent to N-CH₃) |

| 2.30 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C=O (Amide) |

| ~ 135.0 | Aromatic C-Br |

| ~ 131.5 | Aromatic C (ipso to C=O) |

| ~ 129.0 | Aromatic CH (ortho to C=O) |

| ~ 128.5 | Aromatic CH (ortho to Br) |

| ~ 55.0 | Piperazine CH₂ (adjacent to N-CH₃) |

| ~ 46.0 | N-CH₃ |

| ~ 45.5 | Piperazine CH₂ (adjacent to C=O) |

| ~ 41.5 | Piperazine CH₂ (adjacent to C=O) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2940, ~2800 | Medium | Aliphatic C-H stretch |

| ~ 1636 | Strong | C=O stretch (Amide)[1] |

| ~ 1590, ~1485 | Medium | Aromatic C=C stretch |

| ~ 1280 | Medium | C-N stretch |

| ~ 1010 | Strong | Aromatic C-Br stretch |

Note: The C=O stretching frequency is based on the similar compound 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt.[1]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 282 / 284 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 183 / 185 | High | [Br-C₆H₄-CO]⁺ (Bromobenzoyl cation) |

| 99 | High | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Technical Guide: Solubility and Stability of 1-(4-Bromobenzoyl)-4-methylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromobenzoyl)-4-methylpiperazine is a chemical intermediate featuring a piperazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The presence of a bromobenzoyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation, process development, and regulatory filings.

This technical guide provides a comprehensive overview of the known properties of this compound. While specific quantitative solubility and forced degradation data are not extensively published in peer-reviewed literature, this document compiles qualitative data inferred from available documentation and outlines the standardized experimental protocols required to generate definitive quantitative data.

Physicochemical and Stability Data

The following tables summarize the available physicochemical properties and stability information for this compound.

Table 1: Physicochemical and Qualitative Solubility Data

| Parameter | Value / Observation | Source / Inference |

| Molecular Formula | C₁₂H₁₅BrN₂O | [1] |

| Molecular Weight | 283.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Qualitative Solubility | Soluble in N,N-dimethylformamide (DMF), Ethyl Acetate, Dichloromethane (DCM) | Inferred from synthesis and purification protocols for similar piperazine compounds.[2][3] |

| Qualitative Insolubility | Likely insoluble in water | Piperazine itself is soluble, but the large, nonpolar bromobenzoyl group significantly decreases aqueous solubility.[4] |

Table 2: Stability Profile and Storage

| Parameter | Observation / Recommendation | Source / Inference |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1] |

| Thermolytic Stability | The piperazine ring can be susceptible to thermal degradation at elevated temperatures (e.g., >150°C).[5][6] | |

| Hydrolytic Stability | The amide bond is susceptible to hydrolysis under strong acidic or basic conditions. | General chemical principles. Forced degradation studies are required to quantify this.[7][8] |

| Oxidative Stability | The tertiary amine of the piperazine ring can be susceptible to oxidation. | General chemical principles. The piperazine core is known to undergo oxidative degradation.[9] |

| Photostability | The bromophenyl moiety may be sensitive to photolytic degradation. | General chemical principles. ICH Q1B guidelines recommend formal testing.[10] |

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and reproducible data. The following sections describe the standard methodologies for determining the solubility and stability of a compound like this compound.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium solubility method, a standard approach for determining the solubility of a solid compound in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate)

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of the compound in the diluted sample against a calibration curve prepared from standard solutions of known concentration.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor

Protocol for Forced Degradation (Stability) Studies

This protocol outlines a typical forced degradation study as mandated by ICH guidelines (Q1A) to establish the intrinsic stability of the drug substance and develop a stability-indicating analytical method.[7][10]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

General Conditions: The goal is to achieve 5-20% degradation of the drug substance.[8] Stress testing should be performed at a concentration of approximately 1 mg/mL.

Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 M HCl.

-

Conditions: Heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

-

Post-Stress: Cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[8]

-

-

Base Hydrolysis:

-

Reagent: 0.1 M NaOH.

-

Conditions: Heat at 60-80°C for a specified time.

-

Post-Stress: Cool the sample and neutralize with an equivalent amount of 0.1 M HCl before analysis.[8]

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Conditions: Store at room temperature for a specified time.

-

Post-Stress: Dilute with mobile phase for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Conditions: Expose the solid compound to high temperature (e.g., 80°C, 105°C) in a calibrated oven for a specified duration.

-

Post-Stress: Dissolve the sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Conditions: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control: A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analysis:

-

All stressed samples, along with an unstressed control, should be analyzed using a suitable stability-indicating method (e.g., RP-HPLC with a photodiode array detector).

-

The method must be able to separate the intact compound from all major degradation products.

-

Mass balance should be assessed to ensure that all degradation products are accounted for.

Conclusion

While specific quantitative data for this compound is limited in public literature, this guide provides a framework for its characterization. The qualitative data suggests it is a stable solid under recommended storage conditions but may be susceptible to hydrolysis, oxidation, and thermal stress. The provided experimental protocols for solubility and forced degradation studies offer standardized pathways for researchers to generate the necessary quantitative data to support their drug development programs. Adherence to these established methodologies will ensure data quality and regulatory compliance.

References

- 1. This compound | 349395-87-5 [sigmaaldrich.com]

- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. medcraveonline.com [medcraveonline.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Novel Derivatives of 1-(4-Bromobenzoyl)-4-methylpiperazine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel derivatives based on the 1-(4-bromobenzoyl)-piperazine scaffold. Due to the limited availability of extensive public data on novel derivatives of 1-(4-Bromobenzoyl)-4-methylpiperazine, this guide will focus on a closely related and well-documented series of analogs: 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives . This series serves as a pertinent case study, offering valuable insights into the synthetic strategies, structure-activity relationships (SAR), and anticancer potential of this class of compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antifungal, and antipsychotic agents.[1] The 1-aroyl-4-substituted piperazine motif, in particular, has garnered significant attention in drug discovery. The 4-bromobenzoyl moiety offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacological properties. This guide delves into the synthetic methodologies for creating novel derivatives, presents quantitative data on their biological activity, details key experimental protocols, and explores a potential signaling pathway implicated in their mechanism of action.

Synthesis of Novel Derivatives

The synthesis of 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-(4-chlorobenzhydryl)piperazine. This is followed by a nucleophilic substitution reaction with various benzoyl chlorides to yield the final products.[1]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow, starting from commercially available materials and proceeding through key intermediates to the final desired compounds.

Experimental Protocol: Synthesis of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride

This protocol is a representative example for the synthesis of the title compound's analogs.[1]

Materials:

-

1-(4-chlorobenzhydryl)piperazine

-

4-bromobenzoyl chloride

-

Triethylamine (Et3N)

-

Dry Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (gas)

Procedure:

-

A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is cooled to 0–5 °C in an ice bath.

-

Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.

-

4-bromobenzoyl chloride (1.98 mmol) is then added to the mixture.

-

The reaction mixture is stirred for 5–6 hours at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.

-

The crude product is purified by column chromatography using a hexane:ethyl acetate (8:2) mixture as the eluent.

-

To form the hydrochloride salt, hydrogen chloride gas is introduced into a solution of the purified product in an organic solvent, leading to the precipitation of the final compound.

Quantitative Data: Anticancer Activity

The synthesized 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a selection of these compounds.[1]

| Compound ID | R Group (Substitution on Benzoyl Ring) | HUH7 (Liver) GI50 (µM) | FOCUS (Liver) GI50 (µM) | HEPG2 (Liver) GI50 (µM) | HEP3B (Liver) GI50 (µM) | MCF7 (Breast) GI50 (µM) | BT20 (Breast) GI50 (µM) | T47D (Breast) GI50 (µM) | CAMA-1 (Breast) GI50 (µM) | HCT-116 (Colon) GI50 (µM) | KATO-3 (Gastric) GI50 (µM) | MFE-296 (Endometrial) GI50 (µM) |

| 5a | 4-Cl | 4.64 | 4.15 | >40 | 28.31 | 25.01 | >40 | 3.19 | 12.01 | 10.05 | 12.00 | 10.00 |

| 5b | 4-F | 10.00 | 10.11 | 20.00 | 15.00 | 10.00 | 20.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 |

| 5c | 4-OCH3 | 10.00 | 10.00 | 7.22 | 1.67 | 6.09 | 11.62 | 10.00 | 1.22 | 6.18 | 10.07 | 9.73 |

| 5d | 4-Br | 10.00 | 10.00 | 20.00 | 10.00 | 10.00 | 20.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 |

| 5e | 4-NO2 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 20.00 | 0.31 | 10.00 | 10.00 | 10.00 | 10.00 |

| 5f | 2,4-diCl | 10.00 | 10.00 | 20.00 | 10.00 | 10.00 | 20.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 |

| 5g | 2,4-diF | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 | 10.00 |

Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following protocol outlines the methodology used to determine the GI50 values presented in the table above.[1]

Cell Culture and Treatment:

-

Human cancer cell lines are grown in appropriate media supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made to treat the cells with final concentrations ranging from 2.5 µM to 40 µM. A DMSO control is also included.

-

The treated cells are incubated for an additional 72 hours.

Cell Staining and Quantification:

-

After incubation, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

-

The bound SRB dye is solubilized with 10 mM Tris base solution.

-

The absorbance is read at 515 nm using a microplate reader.

Data Analysis:

-

The percentage of cell growth is calculated relative to the DMSO-treated control cells.

-

The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Potential Mechanism of Action and Signaling Pathways

While the exact mechanism of action for the this compound core is not definitively established, related piperazine derivatives have been shown to exert their anticancer effects through various pathways, including the induction of apoptosis and inhibition of topoisomerase II.[1][2] A notable signaling pathway that can be modulated by certain piperazine-containing small molecules is the integrated stress response (ISR), specifically through the phosphorylation of the eukaryotic translation initiation factor 2-alpha (eIF2α).

Under cellular stress, various kinases (such as PERK, PKR, GCN2, and HRI) phosphorylate eIF2α. This phosphorylation leads to a global shutdown of protein synthesis, allowing the cell to conserve resources and initiate a stress response program. Some small molecule inhibitors containing a piperazine scaffold have been shown to modulate this pathway.

The following diagram illustrates the eIF2α phosphorylation signaling pathway, a potential target for this class of compounds.

Conclusion and Future Directions

The 1-(4-bromobenzoyl)-piperazine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structure-activity relationship studies by modifying both the benzoyl and the piperazine moieties. The quantitative data presented for the 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine analogs demonstrates that substitutions on the benzoyl ring can significantly impact cytotoxic potency against various cancer cell lines.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives of the this compound core to establish a more direct SAR. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as potential therapeutic agents. The exploration of their effects on pathways such as the integrated stress response warrants further investigation.

References

An In-depth Technical Guide on Substituted Benzoylpiperazines in Anticancer Research: A Case Study of 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine

Executive Summary

This technical guide explores the potential of substituted benzoylpiperazine derivatives as a class of compounds for anticancer research. While specific in-depth research on 1-(4-Bromobenzoyl)-4-methylpiperazine is not extensively available in the public domain, this document leverages data from closely related structural analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. The piperazine scaffold is a significant pharmacophore present in numerous biologically active compounds, including those with anticancer properties.[1][2] This guide focuses on the synthesis, in vitro cytotoxicity, and experimental protocols related to a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, with a particular focus on the bromo-substituted analog, as a representative example of this chemical class.[1][3]

Introduction: The Piperazine Scaffold in Oncology

The piperazine ring is a versatile heterocyclic moiety that forms the core of a wide range of therapeutic agents, demonstrating efficacy in areas such as antifungal, antibacterial, antimalarial, and antipsychotic treatments.[1][2] In the realm of oncology, piperazine derivatives have emerged as a promising class of compounds.[1] For instance, N-alkyl, N-sulfonyl, and N-benzoyl derivatives of benzhydrylpiperazine have shown notable antimicrobial and anticancer activities.[1] The exploration of novel piperazine-containing molecules continues to be an active area of research in the quest for more selective and less toxic chemotherapeutic agents.

Synthesis of Substituted Benzoylpiperazine Derivatives

The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is typically achieved through a nucleophilic substitution reaction.[1][3] The general procedure involves the reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides.

Exemplary Synthetic Protocol

The following protocol outlines the general synthesis for the preparation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salts:

-

A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) is prepared in dry dichloromethane and cooled to 0–5 °C in an ice bath.[1]

-

Triethylamine (5.94 mmol) is added to the cooled reaction mixture, which is then stirred for 10 minutes.[1]

-

The relevant substituted benzoyl chloride (1.98 mmol), such as 4-bromobenzoyl chloride, is subsequently added to the mixture.[1]

-

The reaction is stirred for 5–6 hours at room temperature, with progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the solvent is removed under reduced pressure.[1]

-

The resulting residue is taken up in water and extracted with ethyl acetate to isolate the product.[1]

Caption: Synthetic workflow for 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine.

In Vitro Anticancer Activity

The cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated against a panel of human cancer cell lines.[1][3] The Sulforhodamine B (SRB) assay was utilized to determine the cell viability following treatment with the compounds.

Quantitative Data Summary

The following table summarizes the 50% growth inhibition (GI50 in µM) values for a selection of the synthesized compounds against various cancer cell lines. Camptothecin was used as a positive control.

| Compound ID | R Group | HUH7 (Liver) GI50 (µM) | HCT116 (Colon) GI50 (µM) | MCF7 (Breast) GI50 (µM) |

| 5a | Cl | 4.67 ± 0.17 | 4.70 ± 0.21 | 3.70 ± 0.14 |

| 5b | F | 4.34 ± 0.15 | 4.10 ± 0.11 | 3.60 ± 0.13 |

| 5d | Br | 4.21 ± 0.13 | 4.10 ± 0.14 | 3.80 ± 0.15 |

| 5e | NO2 | 4.13 ± 0.11 | 4.20 ± 0.13 | 3.90 ± 0.14 |

| Camptothecin | - | 0.09 ± 0.01 | 0.08 ± 0.01 | 0.07 ± 0.01 |

Data extracted from a study by Aytac et al. (2012).[1][3]

All tested compounds demonstrated significant cytotoxicity in the micromolar range against the selected cancer cell lines.[1][3]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., from 40 µM to 2.5 µM) and a positive control (e.g., Camptothecin).[1][3] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Potential Mechanism of Action: A Conceptual Overview

While the precise mechanism of action for this class of compounds has not been fully elucidated in the provided literature, piperazine derivatives are known to induce apoptosis in cancer cells.[1] The cytotoxic activity observed suggests an interference with critical cellular processes, leading to cell growth inhibition and death.

Caption: Conceptual pathway of piperazine derivatives in cancer cells.

Conclusion and Future Directions